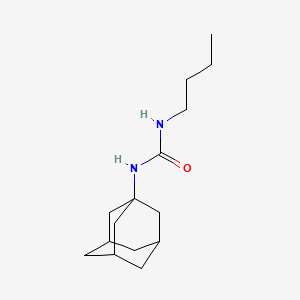![molecular formula C18H22N2O3S2 B4064915 N-phenyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B4064915.png)
N-phenyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide
Descripción general
Descripción
N-phenyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed to selectively target the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is known to play a crucial role in the activation of B-cells and is therefore an attractive target for the treatment of various B-cell malignancies.
Aplicaciones Científicas De Investigación
Phospholipase A2 Inhibition and Cardiovascular Protection
A study conducted by Oinuma et al. (1991) synthesized a series of N-(phenylalkyl)piperidine derivatives that demonstrated potent inhibitory effects on membrane-bound phospholipase A2. These compounds significantly reduced the size of myocardial infarction in rats, highlighting their potential therapeutic applications in cardiovascular diseases Oinuma et al., 1991.
Analgesic Activity and Molecular Characterization
Jimeno et al. (2003) characterized the structural properties of fentanyl and its analogue, N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide, through NMR spectroscopy and X-ray crystallography. The study provided detailed insights into the chemical structure and potential analgesic properties of these compounds Jimeno et al., 2003.
Inhibition of Tyrosinase and Melanin Production
Raza et al. (2019) synthesized different N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides and evaluated their in vitro and in vivo inhibitory potential against mushroom tyrosinase and melanin production. These compounds showed promise as depigmentation agents with minimal toxicity, suggesting potential applications in treating hyperpigmentation disorders Raza et al., 2019.
Propiedades
IUPAC Name |
N-phenyl-3-(1-thiophen-3-ylsulfonylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c21-18(19-16-4-2-1-3-5-16)7-6-15-8-11-20(12-9-15)25(22,23)17-10-13-24-14-17/h1-5,10,13-15H,6-9,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIISJBHRWZJVFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine](/img/structure/B4064836.png)
![N-2-adamantyl-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzamide](/img/structure/B4064840.png)
![3-{[(2-sec-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4064855.png)
![6-({[3-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4064858.png)
![4-[(3S*,4S*)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide](/img/structure/B4064866.png)
![N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064873.png)
![4-(2-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}-5-nitrobenzoyl)morpholine](/img/structure/B4064878.png)
![1-(1-adamantyl)-2-[(2-methoxyethyl)amino]ethanone hydrochloride](/img/structure/B4064879.png)
![4-{4-[4-(methylsulfonyl)-1-piperazinyl]-3-nitrobenzoyl}morpholine](/img/structure/B4064889.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,4-difluorobenzamide](/img/structure/B4064903.png)
![N-[2-(4-Benzhydryl-piperazin-1-yl)-2-oxo-ethyl]-N-methyl-benzenesulfonamide](/img/structure/B4064907.png)
![N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064939.png)
![N-[4-(acetylamino)phenyl]-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4064956.png)